molecular formula C13H13BrN2O3 B14892236 (S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid

(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B14892236
M. Wt: 325.16 g/mol
InChI Key: IMYCFTBQVUCEKW-LBPRGKRZSA-N
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Description

(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an acetamido group, a brominated indole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Formation of the Acetamido Group: The 5-bromoindole is then reacted with acetic anhydride in the presence of a base such as pyridine to introduce the acetamido group, forming 5-bromo-1H-indole-3-acetamide.

    Coupling with Propanoic Acid: The final step involves coupling the 5-bromo-1H-indole-3-acetamide with a suitable propanoic acid derivative under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-L-tryptophan: A brominated derivative of tryptophan with similar structural features.

    Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another brominated indole derivative with distinct chemical properties.

Uniqueness

(S)-2-Acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

(2S)-2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m0/s1

InChI Key

IMYCFTBQVUCEKW-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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